molecular formula C5H3N3S B090692 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- CAS No. 16357-79-2

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo-

Cat. No. B090692
CAS RN: 16357-79-2
M. Wt: 137.16 g/mol
InChI Key: KNWANTSVXAKXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Mechanism Of Action

The mechanism of action of 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting specific enzymes or by modulating specific signaling pathways.

Biochemical And Physiological Effects

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard lab conditions. The compound is also commercially available, making it easily accessible for researchers. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo-. One potential direction is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential use of the compound in combination with other drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- could lead to the discovery of compounds with improved biological activity and reduced toxicity.
Conclusion:
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is a heterocyclic organic compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Further research on the compound could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptopyrimidine-5-carbonitrile with ethylene glycol in the presence of a base. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-mercaptopyrimidine-5-carbonitrile with various aldehydes or ketones.

properties

IUPAC Name

6-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWANTSVXAKXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI)

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